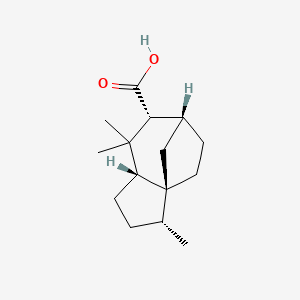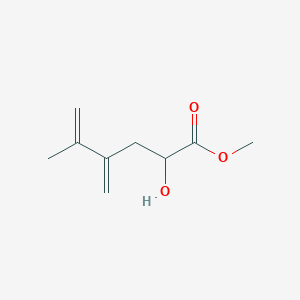
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is a complex organic compound with the molecular formula C9H14O3 It is characterized by the presence of multiple functional groups, including a hydroxyl group, a methylene group, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be represented as follows:
5-Hexenoic acid+MethanolAcid Catalyst5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-.
Reduction: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxyl and methylene groups.
Hexanoic acid, methyl ester: Saturated analog with different reactivity.
4-Hexenoic acid, methyl ester: Positional isomer with different chemical properties.
Uniqueness
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
183562-28-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-methyl-4-methylidenehex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-6(2)7(3)5-8(10)9(11)12-4/h8,10H,1,3,5H2,2,4H3 |
InChI-Schlüssel |
JTUGDRHLGFBOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=C)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


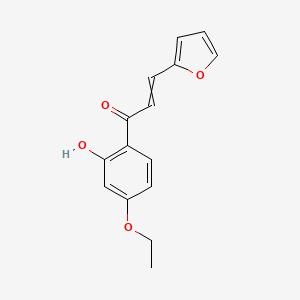

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


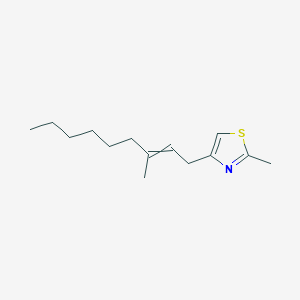
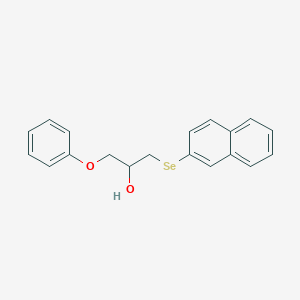
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

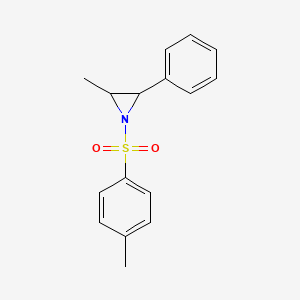
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
